molecular formula C11H10ClNO B101766 2-chloro-1-(1H-indol-3-yl)propan-1-one CAS No. 17380-07-3

2-chloro-1-(1H-indol-3-yl)propan-1-one

Cat. No. B101766
CAS RN: 17380-07-3
M. Wt: 207.65 g/mol
InChI Key: ITKRRBMAMUDWMP-UHFFFAOYSA-N
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Description

The compound "2-chloro-1-(1H-indol-3-yl)propan-1-one" is a chlorinated ketone with an indole moiety. While the provided papers do not directly discuss this compound, they offer insights into similar structures which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of chlorinated indole derivatives is not explicitly detailed in the provided papers. However, the structural observations from the first paper suggest that such compounds can be synthesized through multi-step organic reactions that may involve the formation of intermediate pyrazole derivatives before introducing the chloro and ketone functional groups .

Molecular Structure Analysis

The molecular structure of "2-chloro-1-(1H-indol-3-yl)propan-1-one" can be inferred to be similar to the compounds studied in the papers, which possess aromatic rings with chloro substituents and a ketone functional group. The indole core is a common structure in many biologically active molecules, and the presence of chlorine atoms could influence the electronic distribution within the molecule .

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-chloro-1-(1H-indol-3-yl)propan-1-one," but based on the molecular docking study mentioned in the first paper, compounds with similar structures can interact with biological targets such as kinesin spindle protein (KSP), suggesting that they might undergo bioactive interactions or could be used as inhibitors in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-chloro-1-(1H-indol-3-yl)propan-1-one" can be speculated based on the second paper, which describes the crystal structure of a related compound. The presence of chloro substituents and a ketone group likely affects the compound's polarity, solubility, and melting point. The crystal structure analysis indicates that hydrogen bonding can occur, which could influence the compound's solid-state properties and its behavior in biological systems .

Scientific Research Applications

Synthesis and Characterization

Synthesis Characterization and Biological Evaluation The compound "2-chloro-1-(1H-indol-3-yl)propan-1-one" and its derivatives were explored for their potential biological activities. The compound was synthesized and characterized through various techniques, and its antimicrobial activity was evaluated, indicating its relevance in the field of medicinal chemistry and drug discovery (S. Muralikrishna et al., 2014).

Structural Analysis

Hirshfeld Surface Analysis A study on the indole nucleus, a core element of many biologically active molecules, included the synthesis of a compound similar to "2-chloro-1-(1H-indol-3-yl)propan-1-one". The structural analysis was done through single crystal X-ray diffraction and Hirshfeld surface analysis, highlighting the significance of such compounds in understanding the interactions at the molecular level (D. Geetha et al., 2019).

Biological Activities

Anti-inflammatory Agents In the realm of anti-inflammatory drug development, the derivatives of "2-chloro-1-(1H-indol-3-yl)propan-1-one" were synthesized and evaluated. The biological evaluation involved in vivo models, suggesting the compound's significance in the development of new therapeutic agents (Z. Rehman et al., 2022).

Crystallography and Structural Insights

Crystal Structure Analysis The crystallographic analysis of a structurally similar compound provided insights into the molecular geometry and intermolecular interactions, essential for understanding the compound's behavior in different environments. This knowledge is crucial for applications in material science and pharmaceuticals (K. Roopashree et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-chloro-1-(1H-indol-3-yl)propan-1-one”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

2-chloro-1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRRBMAMUDWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406682
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-1-(1H-indol-3-yl)propan-1-one

CAS RN

17380-07-3
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1H-indol-3-yl)propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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